Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
cycloheptyl-(5-methylfuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-8-9-12(15-10)13(14)11-6-4-2-3-5-7-11;/h8-9,11,13H,2-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKJWYQOQROESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C13H22ClNO
- Molecular Weight : 243.77 g/mol
- Purity : Typically 95%.
The biological activity of this compound is primarily attributed to its role as a modulator of certain biological pathways. Preliminary studies suggest that it may act as an activator of transcription factor EB (TFEB), which is crucial for autophagy regulation and lysosomal biogenesis. This mechanism has implications for treating neurodegenerative diseases and lysosomal storage disorders .
Biological Activity Overview
- Autophagy Activation :
- Cytotoxicity Studies :
- Anti-biofilm Properties :
Table 1: Summary of Biological Activities
Case Study 1: Autophagy and Neurodegeneration
A study explored the effects of this compound on neurodegenerative disease models. The compound significantly upregulated autophagy markers, suggesting its potential as a therapeutic agent for conditions characterized by protein aggregation.
Case Study 2: Anticancer Properties
Another investigation tested the compound's efficacy against various cancer cell lines, including A431. The results indicated that the compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Research Findings
Recent research indicates that compounds activating TFEB can be promising candidates for developing treatments for diseases with impaired autophagy and lysosomal dysfunctions. The findings suggest that this compound could serve as a lead compound for further drug development aimed at enhancing autophagic processes in cells .
Scientific Research Applications
Biological Research Applications
1. Autophagy Modulation
Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride has been identified as a potential modulator of autophagy, a critical cellular process for degradation and recycling of cellular components. Research indicates that it activates transcription factor EB (TFEB), which plays a significant role in autophagy regulation and lysosomal biogenesis.
Case Study: Neurodegenerative Diseases
A study demonstrated that this compound significantly upregulated autophagy markers in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions characterized by protein aggregation, such as Alzheimer's disease.
2. Anticancer Properties
The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines.
Case Study: Induction of Apoptosis
In vitro studies have reported that this compound can induce apoptosis through mitochondrial pathways in A431 cancer cells, indicating its potential as an anticancer agent.
Medicinal Chemistry Applications
1. Drug Development
The compound's ability to modulate biological pathways makes it a candidate for drug development aimed at treating diseases linked to autophagy dysfunctions. Its structural attributes allow for further modifications to enhance efficacy and specificity.
2. Pharmaceutical Composition
Patents have been filed regarding formulations that include this compound as a key component, highlighting its utility in creating stable pharmaceutical compositions for various therapeutic applications .
Materials Science Applications
This compound is also explored in materials science for synthesizing complex molecules and materials.
1. Catalysis
The compound is involved in catalysis processes, particularly in the synthesis of novel materials through palladium(II) complexes, showcasing its versatility beyond biological applications.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Autophagy Activation | Modulates TFEB; enhances autophagic processes linked to neurodegeneration |
| Cytotoxicity Studies | Induces apoptosis in cancer cell lines; potential anticancer agent |
| Anti-biofilm Properties | Potential application in preventing biofilm formation in pathogenic bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
